6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-10(3-5-11)6-7-15-14(19)12-8-13(18)17-9-16-12/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKTPVASNXGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of 4-methoxyphenethylamine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired pyrimidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in treating various diseases due to its pharmacological properties.
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties. Modifications in the structure can enhance activity against both bacterial and fungal pathogens. The presence of hydroxyl and methoxy groups may improve solubility and bioavailability, contributing to efficacy against infections.
- Anti-inflammatory Properties : Research indicates that certain pyrimidine derivatives possess anti-inflammatory effects, which could be beneficial for conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways .
- Anticancer Activity : Compounds similar to 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide have shown promise in anticancer research. They may act as topoisomerase inhibitors or induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Chemical Reactions : It can participate in various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure and create derivatives with tailored properties.
- Synthesis of Bioactive Compounds : Its unique structure makes it suitable for synthesizing other bioactive compounds, contributing to the development of new pharmaceuticals .
Biological Studies
Research into the biological effects of this compound has revealed insights into its mechanism of action.
- Target Interaction Studies : Investigations into how this compound interacts with biological targets are ongoing. Understanding these interactions is crucial for elucidating its therapeutic potential .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have provided valuable data on how modifications to the compound's structure affect its biological activity, guiding future drug design efforts .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that modifications on the pyrimidine scaffold led to enhanced cytotoxicity against specific cancer cell lines. The compound showed promise as a lead candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
a) 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()
- Key Differences :
- Replaces the hydroxy group at position 6 with a methyl group.
- Incorporates a thioxo (C=S) group at position 2 instead of a carbonyl (C=O).
- Methyl substitution at position 6 may decrease hydrogen-bonding capacity compared to the hydroxy group in the target compound .
b) N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()
- Key Differences :
- Features a 4-methylphenyl group at position 4 of the pyrimidine ring.
- Lacks the hydroxy group at position 5.
- Implications: The 4-methylphenyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets.
Variations in the Carboxamide Side Chain
a) 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide ()
- Key Differences :
- Replaces the 4-methoxyphenethyl group with a 4-methylpyridin-2-yl group.
- Implications :
b) 2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide ()
- Key Differences: Substitutes the methoxyphenethyl group with a 4-fluorobenzyl moiety. Adds a branched aminoalkyl group at position 2.
- Implications: The fluorine atom enhances metabolic stability via electron-withdrawing effects.
Pharmacological Activity Comparisons
a) Antimicrobial Activity of Thieno[2,3-d]pyrimidine-4-carboxamides ()
- Key Findings: Analogs like N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) exhibit broad-spectrum antimicrobial activity, attributed to their ability to inhibit bacterial TrmD enzymes. 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) shows a MIC of 2 µg/mL against Pseudomonas aeruginosa .
- Relevance to Target Compound: The hydroxy group in 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide may enhance binding to TrmD via hydrogen bonding, similar to the thienopyrimidine derivatives.
Data Table: Comparative Analysis of Pyrimidine Carboxamides
| Compound Name | Molecular Formula | Key Substituents | Notable Properties |
|---|---|---|---|
| This compound | C₁₅H₁₆N₄O₃ | 6-OH, 4-methoxyphenethyl | High polarity (hydroxy), moderate logP |
| 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide | C₂₀H₂₁N₃OS | 6-CH₃, 2-S, 4-phenyl | High lipophilicity (logP ~3.5) |
| 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide | C₁₁H₁₀N₄O₂ | 6-OH, 4-methylpyridin-2-yl | Enhanced π-π interactions |
| N-(4-Fluorobenzyl)-2-(1-amino-1-methylethyl)-5-hydroxy-6-oxo-pyrimidine-4-carboxamide | C₁₅H₁₈FN₃O₃ | 4-F-benzyl, 2-(NH₂-C(CH₃)₂) | Improved metabolic stability |
Biological Activity
6-Hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a hydroxy group and a methoxyphenethyl moiety. The synthesis typically involves the reaction of pyrimidine derivatives with 4-methoxyphenethylamine through nucleophilic substitution and cyclization processes. Industrial production may utilize automated reactors to enhance yield and purity.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific MIC values have not been extensively documented in current literature.
Anticancer Properties
This compound has been explored for its anticancer potential, particularly against acute myelogenous leukemia (AML). It acts as a dihydroorotate dehydrogenase inhibitor, demonstrating promising results in reducing cell viability in cancer cell lines with IC50 values indicating effective inhibition .
Table 2: Anticancer Activity in Cell Lines
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, thereby modulating their activity and leading to therapeutic effects .
Case Studies
Recent case studies have highlighted the compound's effectiveness in various models:
- In Vivo Studies : In xenograft mouse models of AML, treatment with this compound resulted in significant tumor reduction compared to control groups, showcasing its potential as a therapeutic agent .
- Cell Culture Experiments : Studies utilizing human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell cycle progression, further supporting its anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide in academic laboratories?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A key step involves coupling 4-methoxyphenethylamine with an activated pyrimidine-4-carboxylate derivative (e.g., acyl chloride or mixed anhydride) under basic conditions (e.g., triethylamine in anhydrous DCM) . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolates (>95%). Impurity profiling should include LC-MS to confirm structural integrity .
Q. How can researchers characterize the structural conformation and hydrogen-bonding interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving intramolecular interactions, such as N–H⋯O/N hydrogen bonds that stabilize the pyrimidine core . Complementary techniques include:
- NMR : H and C NMR to confirm substituent positions and detect tautomeric forms (e.g., keto-enol equilibrium).
- FT-IR : To identify hydroxyl and amide stretching vibrations (~3200–3400 cm) .
- DFT calculations : To model dihedral angles between the pyrimidine ring and aromatic substituents, which influence molecular planarity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or hydrolase targets) due to the compound’s structural similarity to kinase inhibitors . Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. Cell-based cytotoxicity assays (e.g., MTT in cancer cell lines) can evaluate antiproliferative potential. Always include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or compound purity. Strategies include:
- Reproducibility checks : Re-test under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Impurity profiling : Use HPLC-UV/ELSD to detect byproducts (e.g., hydrolyzed amide derivatives) that may interfere with activity .
- Orthogonal assays : Confirm activity via orthogonal methods (e.g., thermal shift assays for target engagement) .
Q. What computational approaches are recommended to study structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Focus on the methoxyphenethyl group’s role in hydrophobic contacts .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability of the hydroxy-pyrimidine moiety in aqueous and membrane-like environments .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS.
- Oxidative stress : Expose to 0.1% HO and analyze for hydroxylated byproducts .
- Plasma stability : Incubate with human plasma (37°C, 1–4 hours) and quantify remaining compound using LC-MS/MS .
Q. What strategies optimize solubility for in vivo studies without altering pharmacological activity?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility.
- Prodrug derivatization : Temporarily mask the hydroxyl group (e.g., acetylation) to improve bioavailability, with enzymatic cleavage in target tissues .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, confirmed by dynamic light scattering (DLS) .
Q. How can substituent modifications (e.g., methoxy group replacement) improve target selectivity?
- Methodological Answer :
- Analog synthesis : Replace the 4-methoxyphenethyl group with bioisosteres (e.g., 4-fluorophenethyl) and test SAR.
- Crystallographic analysis : Compare binding modes of analogs using X-ray co-crystal structures with the target protein .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify selectivity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
